Diatrizoic acid

概要

説明

Diatrizoic acid, also known as amidotrizoate, is a contrast agent used during X-ray imaging . It is used for visualizing veins, the urinary system, spleen, joints, and for computer tomography (CT scan) . It is given by mouth, injection into a vein, injection into the bladder, through a nasogastric tube, or rectally . Diatrizoic acid is an iodinated ionic radiocontrast agent with high osmolality .

Molecular Structure Analysis

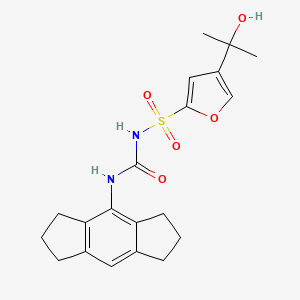

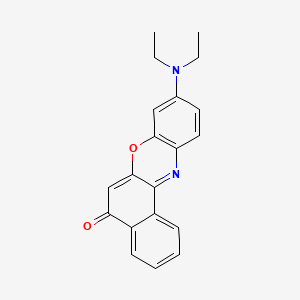

Diatrizoic acid has the molecular formula C11H9I3N2O4 . Its average mass is 613.914 Da and its monoisotopic mass is 613.769592 Da . The molecule is electron-dense due to the presence of iodine, which effectively scatters or stops X-rays .Physical And Chemical Properties Analysis

Diatrizoic acid is a solid substance . It has a molecular weight of 613.91 . It is soluble in DMSO at a concentration of 10 mM .科学的研究の応用

Diagnostic Radiography

Diatrizoic acid is primarily used as an iodine-containing X-ray contrast agent . Its high electron density due to the presence of iodine atoms makes it ideal for scattering or stopping X-rays. This property allows for the clear visualization of body structures during diagnostic procedures .

Contrast-Enhanced Fluid for X-ray Measurements

In research settings, diatrizoic acid serves as a contrast-enhancing fluid for X-ray based measurements. It helps in distinguishing between different tissues or structures in experimental models, which is crucial for accurate analysis and interpretation .

Mitophagy and Oxidative Stress Studies

Diatrizoic acid has been used to study its effects on cellular processes such as mitophagy and oxidative stress . It induces these processes via calcium dysregulation, which can be observed and quantified in cell cultures, providing insights into cellular responses to external stimuli .

Medical Imaging of the Gastrointestinal Tract

As a medical imaging agent, diatrizoic acid can be used as an alternative to barium sulfate for imaging the gastrointestinal tract. This includes procedures like upper gastrointestinal series and small bowel series, especially in patients allergic to barium or where there’s a risk of barium leakage .

Crystallization Studies

Diatrizoic acid crystallizes in various forms, which have been extensively studied. Insights into its crystallization process from anhydrous, hydrated, and solvated crystal forms contribute to the understanding of polymorphism and the design of crystalline materials .

Environmental Trace Contaminant Analysis

In environmental sciences, diatrizoic acid is recognized as a trace contaminant in wastewater treatment plants. Its persistence and behavior during water treatment processes are subjects of study, which helps in assessing the impact of pharmaceutical compounds on the environment .

Development of Novel Analytical Methods

The compound’s properties have led to the development and validation of novel analytical methods, such as stability indicating UPLC methods for the determination of diatrizoic acid and its related impurities in bulk and finished formulations .

Alternative Contrast Agent for Patients with Allergies

Diatrizoic acid is also significant in clinical settings as an alternative contrast agent for patients who have allergies to other contrast media. Its use minimizes the risk of adverse reactions while ensuring the effectiveness of diagnostic imaging .

作用機序

Target of Action

Diatrizoic acid is primarily used as a contrast agent in radiology . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can also be used for imaging the gastrointestinal tract in patients allergic to barium .

Mode of Action

Diatrizoic acid is an iodine-containing X-ray contrast agent . Iodinated contrast agents were among the first contrast agents developed . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays . A good contrast agent requires a high density of electron-dense atoms .

Biochemical Pathways

High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Pharmacokinetics

Diatrizoic acid is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .

Result of Action

The areas of the body in which the radiopaque agent localizes will appear white on the X-ray film . This creates the needed distinction, or contrast, between one organ and other tissues . The contrast will help the doctor see any special conditions that may exist in that organ or part of the body .

Action Environment

In principle, diatrizoic acid is administered by the route most appropriate and sensible to image the structure/-s of interest (e.g., IV for blood vessels through which it is distributed and kidney–ureters–bladder that excrete it; orally or per rectally as an enema for the gastrointestinal tract) .

Safety and Hazards

将来の方向性

Diatrizoic acid has potential future applications in medical imaging. For instance, a targeted probe consisting of fluorescent gold nanoparticles conjugated with diatrizoic acid and AS1411 aptamer has been developed for CT imaging . This probe showed specific binding to tumor cells due to the AS1411 aptamer, which targets nucleolin .

特性

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044521 | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-01 g/L | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Diatrizoic acid | |

CAS RN |

117-96-4 | |

| Record name | Diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>250 | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diatrizoic acid work as an X-ray contrast agent?

A1: Diatrizoic acid, due to its three iodine atoms, effectively absorbs X-rays. [] When administered, it increases the radiodensity of the targeted area, allowing for clearer visualization on X-ray images. [] This is particularly useful for examining organs and structures that are not typically clearly visible on standard X-rays.

Q2: What is the molecular formula and weight of diatrizoic acid?

A2: The molecular formula of diatrizoic acid is C11H9I3N2O4, and its molecular weight is 613.9 g/mol. [, ]

Q3: Is there spectroscopic data available for diatrizoic acid?

A3: Yes, 1H NMR spectroscopy has been successfully used to assay diatrizoic acid salts in commercial solutions. [] This method allows for the simultaneous and specific assay of both diatrizoic acid and meglumine in a mixture.

Q4: How stable is diatrizoic acid under different conditions?

A4: Diatrizoic acid exhibits varying stability depending on factors like pH, temperature, and the presence of other substances like glucose and copper. [] Elevated levels of glucose, particularly in the presence of copper and at higher pH, can accelerate the decomposition of diatrizoic acid. []

Q5: How does formulation impact diatrizoic acid stability?

A5: Research suggests that incorporating a sequestering stabilizing agent, like edetate calcium disodium, can enhance the stability of diatrizoic acid solutions. [] This approach helps prevent degradation and maintain the integrity of the formulation over time.

Q6: Does diatrizoic acid possess any catalytic properties?

A6: Based on the provided research papers, there is no mention of diatrizoic acid exhibiting catalytic properties. Its primary application remains as a contrast agent in medical imaging.

Q7: Have any computational studies been conducted on diatrizoic acid?

A7: Yes, computational studies employing the Partial Atomic Charges and Hardness Algorithm (PACHA) have been used to analyze various crystal forms of diatrizoic acid. [] These studies provide insights into the intermolecular interactions and crystal packing arrangements of this compound.

Q8: What formulation strategies are used to improve the stability or solubility of diatrizoic acid?

A8: Diatrizoic acid is often formulated as a salt with meglumine or sodium to enhance its water solubility, making it suitable for intravenous administration. [, ] The inclusion of a sequestering stabilizing agent further improves the stability of the solution. []

Q9: Are there any specific SHE regulations related to the manufacturing or handling of diatrizoic acid?

A9: While specific regulations aren't detailed in these research papers, as a pharmaceutical compound, the production and handling of diatrizoic acid would fall under Good Manufacturing Practices (GMP) to ensure quality, safety, and efficacy. []

Q10: Has diatrizoic acid been evaluated in animal models?

A10: Yes, diatrizoic acid has been studied in animal models, including dogs and rabbits, to assess its efficacy as a contrast agent and potential toxicity. [, , , ]

Q11: Are there in vitro models used to study diatrizoic acid?

A11: Yes, human proximal tubule (HK-2) cells have been used as an in vitro model to study the potential cytotoxic effects of diatrizoic acid on renal cells. [, ] This model helps researchers understand the mechanisms underlying contrast-induced acute kidney injury.

Q12: Are there any known instances of resistance to diatrizoic acid?

A12: As diatrizoic acid functions as a contrast agent through its physical properties (X-ray absorption), the concept of resistance does not directly apply to its mechanism of action. []

Q13: What are the potential adverse effects of diatrizoic acid?

A13: This Q&A focuses on the scientific aspects of diatrizoic acid. For information on potential adverse effects, please consult relevant medical literature and guidelines.

Q14: What analytical techniques are used to quantify diatrizoic acid?

A14: High-pressure liquid chromatography (HPLC) is a common method for quantifying diatrizoic acid and its degradation products in solutions. [] This method offers good accuracy, precision, and linearity over a relevant concentration range. Additionally, ultraviolet light spectrophotometry has been used to estimate diatrizoic acid concentrations. []

Q15: How is diatrizoic acid degraded in the environment?

A15: Diatrizoic acid can undergo photodegradation when exposed to UV light. [] Additionally, biodegradation plays a role in its removal during processes like riverbank filtration and soil aquifer treatment. [, ]

Q16: How does the form of diatrizoic acid affect its solubility?

A16: Diatrizoic acid itself is not readily soluble in water. [] It is commonly formulated as meglumine or sodium salts to significantly increase its solubility, making it suitable for intravenous administration. [, ] The choice of salt can impact its solubility in different media.

Q17: Have the analytical methods used for diatrizoic acid analysis been validated?

A17: While specific validation data are not provided in the research, standard practice dictates that analytical methods, like HPLC, used for pharmaceutical analysis are rigorously validated for accuracy, precision, specificity, and linearity. [] This ensures reliable and consistent results.

Q18: What quality control measures are employed during the manufacturing of diatrizoic acid?

A18: As a pharmaceutical product, diatrizoic acid manufacturing adheres to strict Good Manufacturing Practices (GMP) to ensure its quality, safety, and efficacy. [] This includes rigorous control over raw materials, manufacturing processes, and final product testing.

Q19: Can diatrizoic acid elicit an immune response?

A19: While rare, diatrizoic acid has been reported to cause anaphylactoid reactions, which are severe allergic reactions. [] These reactions are not true allergic reactions mediated by the immune system but rather involve the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)